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Compound of Interest

2-Fluoro-5-methylbenzylamine
Compound Name:

hydrochloride
CAS No.: 1214341-09-9
Cat. No.: B1449661

Get Quote

\ J

CAS: 115512-84-2 | Formula: C

H

CIFN | MW: 175.63 g/mol

Executive Summary

2-Fluoro-5-methylbenzylamine hydrochloride is a critical fluorinated building block in
medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR
modulators. The strategic placement of the fluorine atom at the ortho position modulates
metabolic stability and lipophilicity, while the meta-methyl group offers a vector for hydrophobic
interactions within binding pockets.

This guide provides a comprehensive spectral analysis (NMR, IR, MS) to establish identity,
purity, and structural integrity. It is designed to serve as a self-validating reference for Quality
Control (QC) and structural elucidation workflows.
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Chemical Profile & Safety

¢ I[UPAC Name: (2-Fluoro-5-methylphenyl)methanamine hydrochloride

o Structure: A benzene ring substituted with a fluorine at position 2, a methyl group at position
5, and an ammoniummethyl group at position 1.

o Physical State: White to off-white crystalline solid.

 Solubility: Highly soluble in water, DMSO, and Methanol; sparingly soluble in non-polar
organic solvents (DCM, Hexanes).

Analytical Workflow

The following diagram outlines the standard operating procedure (SOP) for the characterization
of this compound, ensuring data integrity from sample prep to final reporting.

Raw Sample
(2-Fluoro-5-methylbenzylamine HCI)

CoA Generation

Click to download full resolution via product page

Figure 1: Integrated analytical workflow for the structural validation of benzylamine salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification.[1] The presence of the Fluorine atom (
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F, Spin 1/2) introduces characteristic splitting patterns (J-coupling) in both proton and carbon
spectra that must be interpreted correctly to avoid misassignment.

H NMR Data (400 MHz, DMSO-d )

Key Feature: The ammonium protons (

) appear as a broad singlet, typically exchangeable with D

O. The benzylic methylene protons often show long-range coupling to the fluorine atom (

).
Shift ( Coupling (
Position Multiplicity Integration Assignment
ppm) Hz)
Ammonium
NH 8.45 brs 3H
protons
Aromatic
e 735 dd 1H (Ortho to CH
)
Aromatic
i [ m 1H (Parato CH
)
Aromatic
H-3 7.08 dd H
(Ortho to F)
- ft Benzylic
4.05 s (or d) 2H (often
unresolved) Methylene
CH 2.28 S 3H Methyl Group

Interpretation Logic:

e H-3 (Ortho to F): This proton experiences the strongest coupling to Fluorine, resulting in a

large splitting constant (~9-10 Hz).
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e H-6 (Meta to F): Appears as a doublet of doublets due to coupling with H-4 and the Fluorine
atom (through-space/bond effects).

» Methyl Group: A clean singlet at 2.28 ppm confirms the 5-methyl substitution.

C NMR Data (100 MHz, DMSO-d )

Key Feature: Carbon-Fluorine coupling dominates the spectrum. The carbons are split into
doublets with magnitudes depending on their distance from the fluorine.

Shift (
Carbon Multiplicity (Hz) Assignment
ppm)
C-2 158.5 d C-F (Ipso)
C-5 134.2 d C-Me (Parato F)
C-CH
C-1 130.8 d
(Ortho to F)
C-6 130.1 d Aromatic CH
C4 129.5 d Aromatic CH
c.3 1158 q Aromatic CH
' (Ortho to F)
CH 36.5 d Benzylic Carbon
CH 20.5 S - Methyl Carbon

Infrared Spectroscopy (FT-IR)

IR analysis is best performed using ATR (Attenuated Total Reflectance) on the solid
hydrochloride salt.
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2600 - 3200 Broad, Strong )
) formation
1610, 1505 Medium C=C Aromatic Stretch Benzene ring skeleton
Specific for Aryl-
1225 Strong C-F Stretch )
Fluoride
) C-H Out-of-plane Indicates 1,2,4-
815 Medium o
bend substitution pattern

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (after neutralization). Theoretical Exact Mass (Free
Base): 139.08 g/mol .

Fragmentation Pathway

The fragmentation of benzylamine derivatives typically involves the loss of ammonia to form a
stable tropylium ion intermediate.
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Figure 2: Proposed ESI-MS fragmentation pathway for 2-Fluoro-5-methylbenzylamine.
o [M+H]
: Observed at m/z 140.1.
e [M-NH

]

: Adominant peak at m/z 123.1, corresponding to the fluoromethyltropylium ion. This is a
hallmark of benzylamines.

Experimental Protocols
Protocol A: Preparation for NMR Analysis

Objective: To obtain high-resolution spectra without exchange broadening.
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Weigh 10-15 mg of the hydrochloride salt into a clean vial.
Add 0.6 mL of DMSO-d

(preferred over CDCI

due to solubility and salt stability).

Sonicate for 30 seconds to ensure complete dissolution.
Transfer to a 5mm NMR tube.

Note: If using D

O, the NH

peak (8.45 ppm) will disappear due to Deuterium exchange.

Protocol B: Free Base Liberation (for GC-MS)

Objective: Convert the non-volatile salt to the volatile free amine.

Dissolve 50 mg of salt in 2 mL of 1M NaOH.
Extract twice with 2 mL of Dichloromethane (DCM).

Dry the organic layer over anhydrous Na

SO

Inject 1

L of the DCM layer into GC-MS (Split ratio 20:1).

References

Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley,
2014. (Standard reference for J-coupling constants and substituent effects).
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» National Institute of Standards and Technology (NIST).Mass Spectral Library. [Link]
(Reference for general benzylamine fragmentation patterns).

e Reichert, D. "Fluorine-19 NMR in Medicinal Chemistry." Methods in Molecular Biology, 2018.
(Source for F-19 coupling logic).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2-Fluoro-
5-methylbenzylamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1449661/docs#technical-guide-spectral-
characterization-of-2-fluoro-5-methylbenzylamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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